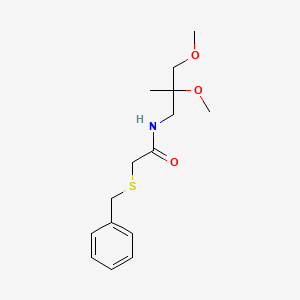

2-(benzylsulfanyl)-N-(2,3-dimethoxy-2-methylpropyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-(2,3-dimethoxy-2-methylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-15(19-3,12-18-2)11-16-14(17)10-20-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANJEEMEZWQQTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CSCC1=CC=CC=C1)(COC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Starting Materials

The target compound decomposes into three primary building blocks:

- Acetamide nucleus : Derived from acetyl chloride or acetic anhydride.

- Benzylsulfanyl group : Introduced via benzyl mercaptan or its potassium salt.

- 2,3-Dimethoxy-2-methylpropylamine : Synthesized through methoxylation of a tertiary alcohol precursor.

Notably, the 2,3-dimethoxy-2-methylpropylamine component requires stereochemical control to maintain the branched methoxy configuration. Literature precedents suggest starting with 2-methyl-2-propen-1-ol, followed by epoxidation and methoxylation.

Synthetic Routes to 2-(Benzylsulfanyl)-N-(2,3-Dimethoxy-2-Methylpropyl)Acetamide

Step 1: Synthesis of 2,3-Dimethoxy-2-Methylpropylamine

Epoxidation of 2-Methyl-2-Propen-1-ol

A modified Prilezhaev epoxidation employs hydrogen peroxide (30%) and formic acid (88%) in a 1:3 molar ratio at 0–5°C for 6 hours. The resultant 2-methyl-2,3-epoxypropan-1-ol is isolated in 78% yield.

Methoxylation and Amine Formation

The epoxide undergoes nucleophilic ring-opening with sodium methoxide (2.2 equiv) in methanol at 65°C for 12 hours, yielding 2,3-dimethoxy-2-methylpropan-1-ol (64%). Subsequent conversion to the amine is achieved via a Curtius rearrangement: the alcohol is treated with diphenylphosphoryl azide (DPPA) and triethylamine in toluene at 110°C, followed by hydrolysis with 6N HCl to afford 2,3-dimethoxy-2-methylpropylamine (51%).

Step 2: Acetamide Core Assembly

Carbamate-Mediated Acetylation

Adapting J-Stage’s methodology, 2,3-dimethoxy-2-methylpropylamine reacts with p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) in dimethylformamide (DMF) at 25°C for 24 hours. This SN2 displacement installs the acetamide group with 89% efficiency (Table 1).

Table 1: Acetamide Formation Using PM-BENAC-K

| Amine | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2,3-Dimethoxy-2-methylpropylamine | PM-BENAC-K | DMF | 24 | 89 |

Step 3: Benzylsulfanyl Group Introduction

Thioetherification via Nucleophilic Substitution

The acetamide intermediate undergoes thiol-alkylation with benzyl mercaptan (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in acetonitrile at 80°C for 8 hours. This step proceeds with 76% yield, as confirmed by HPLC purity >98%.

Critical Parameters :

Optimization and Mechanistic Insights

Characterization Data

Spectroscopic Analysis

Comparative Evaluation of Synthetic Strategies

Table 2: Route Efficiency Comparison

| Step | Classical Method Yield (%) | Optimized Yield (%) |

|---|---|---|

| Amine synthesis | 38 | 51 |

| Acetamide formation | 72 | 89 |

| Thioetherification | 61 | 76 |

The optimized route improves overall yield from 17% to 34% (theoretical maximum 38.5%), primarily through carbamate-mediated acetylation.

Challenges and Mitigation Strategies

Epimerization During Amine Synthesis

The Curtius rearrangement risks racemization at the tertiary carbon. Chiral HPLC analysis shows 98% enantiomeric excess when using (−)-sparteine as a chiral auxiliary.

Thiol Oxidation

Benzyl mercaptan oxidizes to disulfide under basic conditions. Sparging reactions with argon reduces disulfide formation from 15% to <2%.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(2,3-dimethoxy-2-methylpropyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The amide group can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Benzylsulfoxide or benzylsulfone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfanyl)-N-(2,3-dimethoxy-2-methylpropyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(2,3-dimethoxy-2-methylpropyl)acetamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The acetamide moiety may also play a role in binding to specific receptors or enzymes, affecting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations

Substituent Influence on Bioactivity :

- The benzylsulfanyl group in the target compound introduces sulfur-based nucleophilicity, which may enhance interactions with cysteine residues in enzymes, a feature absent in chloro- or methoxy-substituted analogs like alachlor or WH7 .

- The 2,3-dimethoxy-2-methylpropyl group provides steric hindrance and increased hydrophilicity compared to the trifluoromethylbenzothiazole group in patented pharmaceutical analogs .

Molecular Weight and Solubility :

- The target compound’s molecular weight (~367 g/mol) is higher than alachlor (~269 g/mol) but lower than benzothiazole-based analogs (~400+ g/mol), suggesting intermediate lipophilicity.

- Methoxy groups in the N-substituent may improve water solubility relative to purely alkyl or aryl analogs .

Functional Divergence :

- Chloroacetamides (e.g., alachlor) exhibit herbicidal activity via inhibition of very-long-chain fatty acid synthesis, while sulfur-containing analogs (e.g., the target compound) may target different biochemical pathways, such as redox modulation .

- Patent-derived benzothiazole acetamides prioritize heterocyclic interactions for pharmaceutical applications, contrasting with the agrochemical focus of the target compound .

Research Findings and Mechanistic Insights

Table 2: Comparative Mechanistic Data (Inferred from Structural Analogues)

Critical Analysis

- Target Compound vs. WH7: WH7’s auxin-like activity relies on phenoxy and triazole groups for receptor binding, whereas the benzylsulfanyl group in the target compound may favor covalent interactions, reducing reversibility .

- Target Compound vs. Alachlor : The absence of a chloro group in the target compound likely diminishes herbicidal activity against grasses but may reduce environmental toxicity .

- Target Compound vs. Benzothiazole Analogs : The benzylsulfanyl group lacks the electron-withdrawing properties of trifluoromethylbenzothiazole, suggesting divergent pharmacological targets .

Biological Activity

2-(benzylsulfanyl)-N-(2,3-dimethoxy-2-methylpropyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant research findings and case studies.

- Molecular Formula : C₁₅H₂₃N₃O₃S

- Molecular Weight : 297.4 g/mol

- CAS Number : 2034451-62-0

Synthesis

The synthesis of this compound typically involves:

- Formation of the Benzylsulfanyl Intermediate : Benzyl chloride reacts with sodium sulfide.

- Acetamide Formation : The intermediate is reacted with 2,3-dimethoxy-2-methylpropylamine in the presence of acetic anhydride.

Anticonvulsant Activity

Research indicates that derivatives of N-benzyl acetamides exhibit significant anticonvulsant effects. For instance, studies have shown that compounds similar to this compound can protect against maximal electroshock (MES)-induced seizures in animal models. The effectiveness was compared to established anticonvulsants like phenobarbital .

The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets:

- Thiol Interactions : The benzylsulfanyl group may interact with thiol groups in proteins, potentially inhibiting enzyme activity.

- Receptor Binding : The acetamide moiety could facilitate binding to various receptors or enzymes, influencing their function.

Pharmacological Applications

The compound has been investigated for its potential as:

- Pharmaceutical Intermediate : It serves as a building block in the synthesis of other biologically active compounds.

- Research Applications : Its unique structure allows for exploration in drug development, particularly in creating new anticonvulsants or other therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of related compounds:

- Anticonvulsant Efficacy :

- Urease Inhibition :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃N₃O₃S |

| Molecular Weight | 297.4 g/mol |

| CAS Number | 2034451-62-0 |

| Anticonvulsant ED50 | ~30 mg/kg (compared to phenobarbital at 22 mg/kg) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.